N-Ethyl-2-nitro-5-propoxyaniline
Overview
Description
N-Ethyl-2-nitro-5-propoxyaniline is an organic compound with the molecular formula C11H16N2O3 and a molecular weight of 224.26 g/mol . It is characterized by the presence of an ethyl group, a nitro group, and a propoxy group attached to an aniline ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-nitro-5-propoxyaniline typically involves the nitration of N-ethyl-5-propoxyaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the nitration process while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-nitro-5-propoxyaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can be oxidized to form nitroso derivatives under specific conditions.
Substitution: The ethyl and propoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Nitric acid, sulfuric acid.
Substitution: Alkyl halides, strong bases.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
N-Ethyl-2-nitro-5-propoxyaniline has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-Ethyl-2-nitro-5-propoxyaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Ethyl-2-nitroaniline: Similar structure but lacks the propoxy group.
2-Nitro-5-propoxyaniline: Similar structure but lacks the ethyl group.
N-Ethyl-5-propoxyaniline: Similar structure but lacks the nitro group.
Uniqueness
N-Ethyl-2-nitro-5-propoxyaniline is unique due to the presence of both the nitro and propoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various chemical and industrial applications .
Biological Activity
N-Ethyl-2-nitro-5-propoxyaniline (C11H16N2O3) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
It has a molecular weight of 224.26 g/mol and contains an ethyl group, a nitro group, and a propoxy substituent on the aniline ring. These structural features may influence its interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds similar to this compound have been studied for their ability to inhibit enzymes such as monoamine oxidase (MAO) and heat shock protein 90 (HSP90), which are implicated in cancer progression. Inhibitors of these enzymes can potentially slow down tumor growth in glioblastoma and other cancers .
- Chemoreception Modulation : The compound's nitro group may play a role in modulating chemoreception pathways, similar to other nitro-substituted anilines that interact with taste receptors . This suggests potential applications in flavor enhancement or sweetener development.
- Antimicrobial Properties : Some derivatives of propoxyaniline compounds exhibit antimicrobial activity, indicating that this compound could possess similar properties . This activity is often linked to the ability of the compound to disrupt bacterial cell membranes or inhibit essential enzymes.
Study on Anticancer Activity
A study investigated the anticancer properties of nitro-substituted anilines, including this compound. The results indicated that these compounds could effectively inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. The study highlighted the importance of the nitro group in enhancing cytotoxicity against various cancer cell lines .
Antimicrobial Activity Assessment
In another research effort, this compound was tested against several bacterial strains. The compound demonstrated significant inhibitory effects, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggested that the compound could serve as a lead structure for developing new antimicrobial agents .
Biological Activity Summary
Properties
IUPAC Name |
N-ethyl-2-nitro-5-propoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-3-7-16-9-5-6-11(13(14)15)10(8-9)12-4-2/h5-6,8,12H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZQPITYUPBEBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)[N+](=O)[O-])NCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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